molecular formula C12H5Br3O B12878409 1,2,9-Tribromo-dibenzofuran CAS No. 617707-38-7

1,2,9-Tribromo-dibenzofuran

Cat. No.: B12878409
CAS No.: 617707-38-7
M. Wt: 404.88 g/mol
InChI Key: ORSHSJSDVUTPPJ-UHFFFAOYSA-N
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Description

1,2,9-Tribromo-dibenzofuran is a chemical compound belonging to the class of dibenzofurans, which are tricyclic aromatic compounds. This compound is characterized by the presence of three bromine atoms attached to the dibenzofuran core. Dibenzofurans are known for their stability and unique chemical properties, making them valuable in various scientific and industrial applications .

Preparation Methods

The synthesis of 1,2,9-Tribromo-dibenzofuran typically involves the bromination of dibenzofuran. One common method is the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions. Industrial production methods may involve large-scale bromination processes using similar reagents and conditions .

Chemical Reactions Analysis

1,2,9-Tribromo-dibenzofuran undergoes various chemical reactions, including:

Scientific Research Applications

1,2,9-Tribromo-dibenzofuran has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: Derivatives of this compound are explored for their potential use in drug development. Their stability and reactivity make them suitable candidates for medicinal chemistry research.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2,9-Tribromo-dibenzofuran involves its interaction with specific molecular targets. The bromine atoms play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

1,2,9-Tribromo-dibenzofuran can be compared with other dibenzofuran derivatives, such as:

Properties

CAS No.

617707-38-7

Molecular Formula

C12H5Br3O

Molecular Weight

404.88 g/mol

IUPAC Name

1,2,9-tribromodibenzofuran

InChI

InChI=1S/C12H5Br3O/c13-6-2-1-3-8-10(6)11-9(16-8)5-4-7(14)12(11)15/h1-5H

InChI Key

ORSHSJSDVUTPPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)C3=C(O2)C=CC(=C3Br)Br

Origin of Product

United States

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